molecular formula C21H23NO3 B1354243 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one CAS No. 868361-89-1

1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one

Cat. No.: B1354243
CAS No.: 868361-89-1
M. Wt: 337.4 g/mol
InChI Key: IUVRAAHOJCKZJL-UHFFFAOYSA-N
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Description

1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique spiro structure, which consists of a chromane ring fused to a piperidine ring

Scientific Research Applications

1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: This compound is used in studies investigating the interactions between spirocyclic structures and biological targets, such as enzymes and receptors.

    Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and pain management.

    Industry: The unique chemical properties of this compound make it valuable in the development of novel materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of the compound 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . This receptor plays a significant role in many biological functions, including the regulation of ion channels and G-protein-coupled receptors .

Mode of Action

1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one interacts with the σ1 receptor as a potent ligand . It has an extraordinarily high σ1/σ2 selectivity (>1100), indicating a strong preference for the σ1 subtype .

Biochemical Pathways

The interaction of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one with the σ1 receptor can affect various biochemical pathways. The σ1 receptor is known to modulate several ion channels and G-protein-coupled receptors . .

Pharmacokinetics

The compound 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one is rapidly metabolized by rat liver microsomes . Seven metabolites were unequivocally identified; an N-debenzylated metabolite and a hydroxylated metabolite were the major products . Pooled human liver microsomes formed the same metabolites . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .

Result of Action

The action of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one results in analgesic activity against neuropathic pain in the capsaicin pain model . This indicates that the compound acts as a σ1 receptor antagonist .

Action Environment

The action, efficacy, and stability of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one can be influenced by various environmental factors. For instance, the metabolic stability of σ1 ligands could be achieved by stabilizing the N-benzyl substructure . .

Future Directions

The future directions in the research of “1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one” and similar compounds could involve further exploration of their synthesis, analysis of their physical and chemical properties, and evaluation of their safety and hazards. Additionally, more research is needed to fully understand their mechanism of action and potential applications in the pharmaceutical industry .

Biochemical Analysis

Biochemical Properties

1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent ligand for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum membrane . The interaction with the sigma-1 receptor modulates calcium signaling through the IP3 receptor, influencing various cellular processes . Additionally, this compound exhibits high selectivity for the sigma-1 receptor over other receptors, ion channels, and neurotransmitter transporters .

Cellular Effects

1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the sigma-1 receptor plays a crucial role in these effects, as it regulates calcium signaling and impacts cellular homeostasis . Furthermore, it has been shown to exhibit analgesic activity against neuropathic pain, indicating its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the sigma-1 receptor with high affinity, leading to the modulation of calcium signaling pathways . This interaction results in the inhibition of certain enzymes and the activation of others, ultimately influencing various cellular processes. Additionally, the compound’s effects on gene expression contribute to its overall biochemical and pharmacological properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one change over time. The compound is rapidly metabolized by liver microsomes, leading to the formation of several metabolites . These metabolites include an N-debenzylated metabolite and a hydroxylated metabolite, which are the major products . The stability and degradation of the compound, as well as its long-term effects on cellular function, have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one vary with different dosages in animal models. At lower doses, the compound exhibits significant analgesic activity, providing relief from neuropathic pain . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which produces all the identified metabolites . The compound’s interaction with these enzymes influences metabolic flux and metabolite levels, contributing to its overall biochemical properties .

Transport and Distribution

The transport and distribution of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The compound’s high selectivity for the sigma-1 receptor also plays a role in its transport and distribution within the body .

Subcellular Localization

1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one is localized within specific subcellular compartments, which affects its activity and function. The compound’s interaction with the sigma-1 receptor at the endoplasmic reticulum membrane is a key factor in its subcellular localization . Additionally, any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles contribute to its overall biochemical properties .

Preparation Methods

The synthesis of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromane intermediate.

    Benzylation and Methoxylation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Comparison with Similar Compounds

Properties

IUPAC Name

1'-benzyl-7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-24-17-7-8-18-19(23)14-21(25-20(18)13-17)9-11-22(12-10-21)15-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVRAAHOJCKZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC3(O2)CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467915
Record name 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868361-89-1
Record name 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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